Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate
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Overview
Description
This compound is a derivative of pyrimidine, which has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a pale yellow solid appearance, a yield of 80%, and a melting point of 98–100°C . The molecular formula is C9H11NO4 and the molecular weight is 197.19 .Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate and related compounds have been synthesized and evaluated for their antimicrobial properties. Studies show that certain derivatives exhibit significant antimicrobial activity, suggesting potential applications in developing new antibacterial agents. For example, Mannich bases derived from similar structures demonstrated good activity against various microorganisms, comparing favorably with standard drugs like ampicillin (Fandaklı et al., 2012).
Chemical Synthesis and Reactivity
Research on compounds structurally related to Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate focuses on their synthesis and reactivity. For instance, reactions with secondary amines have been explored, yielding various N,N′-disubstituted piperazine derivatives, which indicates a versatile chemical reactivity that could be useful in synthesizing novel compounds with potential biological activities (Vasileva et al., 2018).
Metal-Organic Hybrid Materials
Studies have also explored the use of similar compounds in creating metal-organic hybrid materials. These materials exhibit interesting structural properties and could find applications in magnetic materials and catalysis. For example, coordination polymers made with Co(II) using ligands related to Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate show ferromagnetic behavior, indicating potential for use in magnetic applications (Ahmad et al., 2012).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, indicating that this compound may have similar effects .
properties
IUPAC Name |
ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-methylphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-5-26-17(4)15-19(27)20(22(26)28)21(18-9-7-16(3)8-10-18)24-11-13-25(14-12-24)23(29)30-6-2/h7-10,15,21,27H,5-6,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXBWZJSAITARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)C)N3CCN(CC3)C(=O)OCC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate |
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